5-Bromo-1-(difluoromethyl)-2-methylimidazole
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Overview
Description
5-Bromo-1-(difluoromethyl)-2-methylimidazole is a chemical compound with the CAS Number: 2551118-95-5. It has a molecular weight of 211.01 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius .Scientific Research Applications
Catalytic Applications
One significant application of imidazole derivatives is in catalysis. For instance, 1-methylimidazolium hydrogen sulfate, in combination with chlorotrimethylsilane, has been utilized as an efficient and reusable catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones under solvent-free conditions, demonstrating high yields in just a few minutes (H. Kefayati, F. Asghari, & Raheleh Khanjanian, 2012). This highlights the potential of imidazole derivatives as catalysts in organic synthesis, providing greener and more efficient methodologies.
Synthesis of Bioactive Compounds
Imidazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. A study on novel 5-(nitro/bromo)-styryl-2-benzimidazoles demonstrated significant activity against Mycobacterium tuberculosis and various bacterial strains, with some compounds emerging as lead molecules due to their exceptional activities against a panel of microorganisms (Ramya V. Shingalapur, K. M. Hosamani, & Rangappa S. Keri, 2009). This application showcases the potential of imidazole derivatives in developing new antimicrobial agents.
Antiparasitic Activity
The antiparasitic activity of 5-aryl-1-methyl-4-nitroimidazoles against Entamoeba histolytica and Giardia intestinalis has been investigated, revealing potent lethal activity with IC50 values lower than that of the standard drug, metronidazole. This suggests that certain imidazole derivatives can be effective antiparasitic agents, offering alternatives to existing treatments (Haythem A. Saadeh, I. Mosleh, & M. El-Abadelah, 2009).
Water Oxidation Catalysis
Imidazole derivatives have also been used in water oxidation catalysis. A study involving ruthenium complexes with axial imidazole/DMSO ligands demonstrated significantly different activities as water oxidation catalysts (WOCs), highlighting the importance of axial ligands in tuning the catalytic activity. This research indicates the potential of imidazole derivatives in energy conversion applications (Lei Wang, Lele Duan, et al., 2012).
Safety and Hazards
properties
IUPAC Name |
5-bromo-1-(difluoromethyl)-2-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF2N2/c1-3-9-2-4(6)10(3)5(7)8/h2,5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLNUVMSWAMLHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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